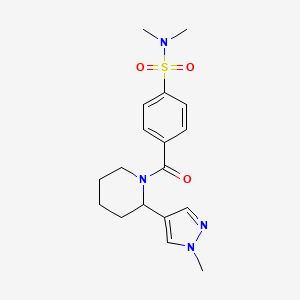
N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of sulfonamide derivatives, including those related to N,N-dimethyl-4-(2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzenesulfonamide. These compounds have been synthesized through various methods, aiming at introducing different functional groups to explore their chemical and physical properties. For instance, derivatives incorporating azole, pyrimidine, pyran, and benzo/naphtho(b)furan moieties have been synthesized to investigate their potential applications. The structural characterization of these compounds, including their NMR, IR, and mass spectrometry data, supports their potential use in further biological and chemical research (Farag et al., 2011).
Biological Activities and Applications
Several studies have explored the biological activities of sulfonamide derivatives, revealing their potential as antioxidant, antimicrobial, anticancer, and enzyme inhibitory agents. For example, sulfonamides incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting their potential in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020). Similarly, celecoxib derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the versatility of sulfonamide derivatives in medicinal chemistry (Küçükgüzel et al., 2013).
Potential for Drug Development
The exploration of sulfonamide derivatives in drug development has been significant, with studies focusing on their potential as inhibitors of various enzymes and receptors critical in disease pathology. For instance, compounds have been identified as potent inhibitors of human carbonic anhydrase isozymes, which are targets for the development of diuretics, antiglaucoma, and anticancer agents. These studies underscore the importance of sulfonamide derivatives in the discovery and development of new therapeutic agents (Alafeefy et al., 2015).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-9-7-14(8-10-16)18(23)22-11-5-4-6-17(22)15-12-19-21(3)13-15/h7-10,12-13,17H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZSZRMZQURKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)

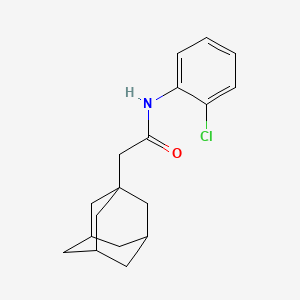
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)
![4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B2664043.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2664046.png)
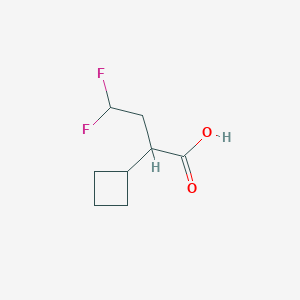
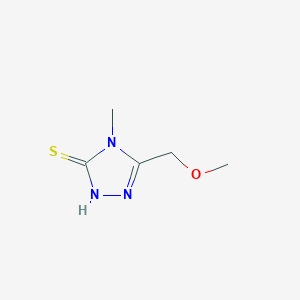
![3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664051.png)
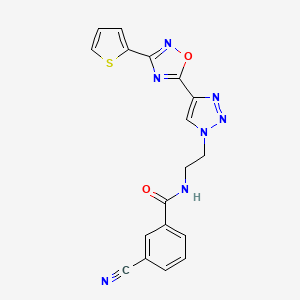
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2664055.png)
![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)